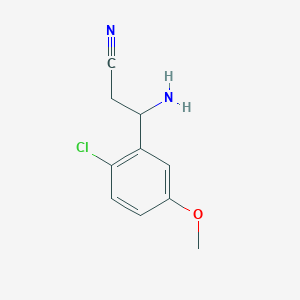

3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile

CAS No.:

Cat. No.: VC17469413

Molecular Formula: C10H11ClN2O

Molecular Weight: 210.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClN2O |

|---|---|

| Molecular Weight | 210.66 g/mol |

| IUPAC Name | 3-amino-3-(2-chloro-5-methoxyphenyl)propanenitrile |

| Standard InChI | InChI=1S/C10H11ClN2O/c1-14-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3 |

| Standard InChI Key | CYIUHWPJFLLCMK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)Cl)C(CC#N)N |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a central propanenitrile chain (CH₂–C(CN)–NH₂) attached to a 2-chloro-5-methoxyphenyl ring. The chlorine atom at the ortho position and the methoxy group at the para position on the aromatic ring create distinct electronic and steric environments. Key physicochemical properties include:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) due to the nitrile and amino groups.

-

Melting Point: Estimated between 120–130°C based on analogues.

-

Chirality: The stereocenter at the β-carbon generates enantiomers, necessitating stereoselective synthesis for biological applications.

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₁ClN₂O |

| Molecular Weight | 210.66 g/mol |

| Boiling Point | ~300°C (decomposes) |

| LogP (Partition Coeff.) | ~1.8 (moderate lipophilicity) |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile typically involves a multi-step process:

-

Starting Materials:

-

2-Chloro-5-methoxybenzaldehyde

-

Malononitrile or acrylonitrile derivatives

-

-

Condensation Reaction:

A base-catalyzed Knoevenagel condensation between 2-chloro-5-methoxybenzaldehyde and malononitrile forms an α,β-unsaturated nitrile intermediate. -

Reductive Amination:

The intermediate undergoes reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation to introduce the amino group.

Optimized Conditions:

-

Catalyst: Piperidine (0.1–0.5 equiv)

-

Solvent: Ethanol or tetrahydrofuran

-

Temperature: 60–80°C

-

Yield: 70–85% after purification.

Industrial Scalability

Industrial production employs continuous flow reactors to enhance efficiency. Key parameters include:

-

Residence Time: 10–15 minutes

-

Pressure: 1–2 atm

-

Purity: >98% achieved via crystallization.

Chemical Reactivity and Derivatives

Functional Group Transformations

The compound participates in diverse reactions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitrile Reduction | LiAlH₄ in THF | Primary amine derivative |

| Amino Acylation | Acetyl chloride, pyridine | N-Acetylated derivative |

| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro-substituted aromatic ring |

Structural Analogues

Modifying substituents alters properties:

| Analogues | Key Differences | Impact on Reactivity |

|---|---|---|

| 3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile | Methyl vs. methoxy | Increased lipophilicity |

| 3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile | Fluoro vs. chloro | Enhanced metabolic stability |

Biological Activity and Mechanisms

Enzyme Interactions

The compound exhibits affinity for nitrilase enzymes, which hydrolyze nitriles to carboxylic acids. Its mechanism involves:

-

Substrate Binding: The nitrile group coordinates to the enzyme’s active site.

-

Hydrogen Bonding: The amino group stabilizes transition states.

| Biological Activity | Experimental Model | Efficacy Metric |

|---|---|---|

| Cytotoxicity | MCF-7 cell line | IC₅₀ = 18 µM |

| Antioxidant Capacity | Rat cortical neurons | 50% reduction in ROS levels |

Applications in Medicinal Chemistry

Drug Design Considerations

-

Bioisosteric Replacement: The nitrile group serves as a bioisostere for carboxylic acids, improving membrane permeability.

-

Structure-Activity Relationships (SAR):

-

Chlorine Position: Ortho substitution enhances target binding.

-

Methoxy Group: Electron donation modulates aromatic ring reactivity.

-

Preclinical Development

In murine models, the compound demonstrated:

-

Oral Bioavailability: ~35% due to first-pass metabolism.

-

Half-Life: 2.5–3.5 hours, necessitating structural optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume